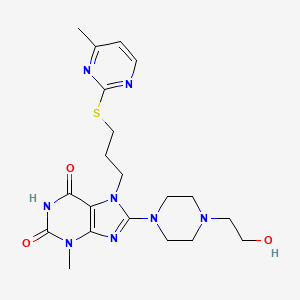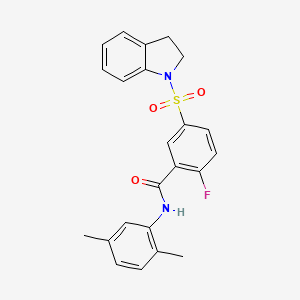![molecular formula C20H19N3O4S B2690273 4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895806-43-6](/img/structure/B2690273.png)
4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring (a six-membered ring with two nitrogen atoms), an ethoxy group (an oxygen atom connected to an ethyl group), and a benzenesulfonamide moiety (a benzene ring connected to a sulfonamide group) .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or substitution reactions. The pyridazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .科学的研究の応用
Cognitive Enhancing Properties
Research has revealed that certain sulfonamide compounds, such as SB-399885, demonstrate high affinity for human recombinant and native 5-HT(6) receptors, displaying potent competitive antagonism. These compounds have shown significant cognitive enhancing properties in aged rat models, which could be attributed to enhancements in cholinergic function. This suggests potential therapeutic utility for cognitive deficits in diseases like Alzheimer's and schizophrenia Hirst et al., 2006.
Anticancer Activity
Sulfonamide derivatives have been studied for their in vitro antitumor activity, showing promise against HepG2 and MCF-7 cell lines. The interaction of these compounds with biological targets, such as KSHV thymidylate synthase complex, has been explored, indicating their potential in cancer therapy Fahim & Shalaby, 2019.
Carbonic Anhydrase Inhibition
Several studies have synthesized and characterized novel sulfonamide compounds for their inhibitory action against carbonic anhydrase isoforms. These findings are significant for understanding the biochemical pathways involved in conditions like epilepsy, suggesting these compounds could serve as leads for developing new therapeutic agents Mishra et al., 2017.
Enzyme Inhibition for Alzheimer’s Disease
The synthesis of N-substituted derivatives of brominated 2-phenitidine showed valuable inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes associated with Alzheimer's disease. This highlights the therapeutic potential of these compounds for managing symptoms of neurodegenerative diseases Abbasi et al., 2014.
Antioxidant and Enzyme Inhibitory Profile
Compounds incorporating 1,3,5-triazine motifs have shown antioxidant properties and inhibitory activity against enzymes like AChE, BChE, and tyrosinase. These properties are crucial for developing treatments for diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating a broad spectrum of potential therapeutic applications Lolak et al., 2020.
将来の方向性
特性
IUPAC Name |
4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-20-12-11-19(21-22-20)16-5-4-6-17(13-16)23-28(25,26)18-9-7-15(8-10-18)14(2)24/h4-13,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKVAHILKDPAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


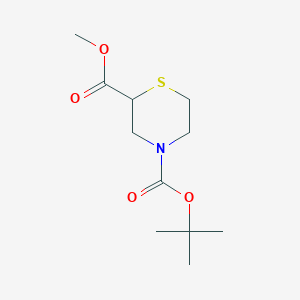
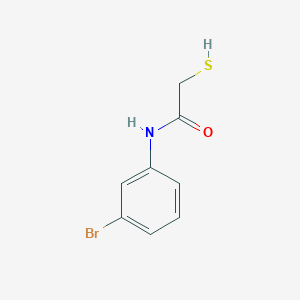

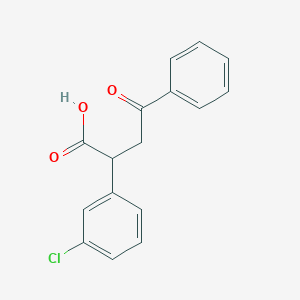
![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)
![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)

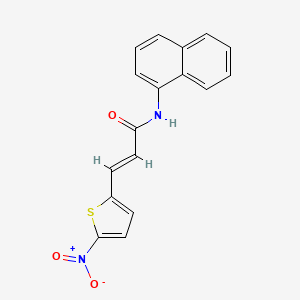
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)
